Caffeine, 8-benzyl-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5426-88-0 |
|---|---|
Molecular Formula |
C15H16N4O2 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
8-benzyl-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C15H16N4O2/c1-17-11(9-10-7-5-4-6-8-10)16-13-12(17)14(20)19(3)15(21)18(13)2/h4-8H,9H2,1-3H3 |
InChI Key |
YWCYMEPBJYACMO-UHFFFAOYSA-N |
SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3 |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3 |
Other CAS No. |
5426-88-0 |
Origin of Product |
United States |
Development of Ionic Liquids and Other Specialized Conjugates
Research into caffeine (B1668208) derivatives has led to the synthesis of various conjugates and the exploration of caffeine-based ionic liquids. A common synthetic intermediate for modifications at the 8-position of the caffeine scaffold is 8-bromocaffeine (8-BC). This intermediate can undergo nucleophilic aromatic substitution reactions, frequently with piperazine (B1678402), to yield 8-piperazinylcaffeine (8-PC) rsc.orgresearchgate.net. These 8-piperazinylcaffeine derivatives have served as precursors for the development of novel ionic liquids, such as 8-piperazinylcaffeine carboxylate ionic liquids rsc.orgcivilica.com.
Beyond ionic liquids, various caffeine conjugates have been synthesized and investigated for their potential biological activities. These include triazolylmethyl rsc.org and chalcone (B49325) rsc.org derivatives, often prepared using 8-bromocaffeine as a starting material. Furthermore, research has explored the synthesis of N7-benzyl xanthine (B1682287) derivatives, which act as precursors for N-heterocyclic carbene complexes, indicating that benzyl (B1604629) groups can be incorporated into the xanthine core structure nih.gov.
However, specific studies detailing the synthesis or direct application of 8-benzylcaffeine in the formation of ionic liquids or specialized conjugates are not prominently featured in the reviewed literature. The majority of reported modifications at the 8-position involve piperazinyl moieties, with limited direct information available on 8-benzyl substituted caffeine in this context.
Table 1: Biological Activity of Selected 8-Piperazinyl Caffeine Derivatives
Chemical Synthesis and Derivatization Strategies for Caffeine, 8 Benzyl and Analogues
Precursor Synthesis: Emphasis on 8-Halocaffeine Intermediates
The introduction of a halogen atom, typically bromine or fluorine, at the C-8 position of caffeine (B1668208) serves as a crucial activation step, rendering this position susceptible to nucleophilic attack or further cross-coupling reactions.
8-Bromocaffeine (8-BC) is a widely utilized intermediate for C-8 functionalization. Several methods exist for its preparation, primarily involving electrophilic aromatic substitution.
Direct Bromination with Bromine: A common approach involves the direct bromination of caffeine using elemental bromine (Br₂) in a solvent such as glacial acetic acid. The addition of sodium acetate (B1210297) often serves as an acid scavenger to neutralize the hydrobromic acid (HBr) generated during the reaction. Yields for this method are typically reported in the range of 70–85% wikipedia.org.
Bromination with N-Bromosuccinimide (NBS): NBS is a milder and often preferred brominating agent. The reaction is frequently carried out in a mixture of dichloromethane (B109758) (DCM) and water at room temperature, yielding 8-BC in high purity and often quantitatively nih.govnih.govvulcanchem.com. Microwave irradiation has also been employed with NBS to significantly reduce reaction times, achieving complete bromination in as little as 20 minutes .
In Situ Bromine Generation: To avoid the handling of liquid bromine, it can be generated in situ by oxidizing sodium bromide (NaBr) with hydrogen peroxide (H₂O₂) in an aqueous caffeine solution wikipedia.org.
Catalytic Bromination: The use of ion-exchange resins, such as Wofatit P, has been reported to catalyze caffeine bromination, facilitating proton transfer and accelerating the electrophilic substitution, with yields reaching up to 98% for derivatives under optimized conditions researchgate.net.
The synthesis of 8-fluorocaffeine presents a different set of challenges compared to bromination. Direct electrophilic fluorination is a key strategy.
Electrophilic Fluorination: Direct fluorination of caffeine can be achieved using electrophilic fluorinating agents like Selectfluor® in solvents such as acetonitrile (B52724) at room temperature. This method is amenable to multigram scale synthesis and yields 8-fluorocaffeine, which can then be subjected to nucleophilic substitution reactions with amines and alcohols to generate various 8-substituted caffeine derivatives researchgate.netresearchgate.netresearchgate.net.
Functionalization Approaches at the C-8 Position
Once the 8-halocaffeine intermediates are prepared, they can be transformed into a wide array of C-8 substituted caffeine analogues through various coupling and substitution reactions.
8-Halocaffeines, particularly 8-bromocaffeine, are excellent substrates for SNAr reactions. A diverse range of nucleophiles can displace the halide, introducing various functional groups at the C-8 position.
With Amines: Reaction of 8-bromocaffeine with primary or secondary amines, including cyclic amines like piperazine (B1678402), in solvents such as DMF or DMSO at elevated temperatures (e.g., 100 °C) typically affords 8-aminocaffeine (B3406704) derivatives in good to excellent yields nih.govnih.govvulcanchem.comresearchgate.netresearchgate.netitb.ac.id. For instance, reaction with piperazine yields 8-piperazinyl caffeine (8-PC) nih.govresearchgate.net.
With Thiols: Thiols can react with 8-bromocaffeine to form 8-alkylmercaptocaffeine derivatives. Catalyst-free three-component reactions involving alkyl bromides, thiourea, and 8-bromocaffeine have been reported to yield these products in excellent to quantitative yields rsc.orgresearchgate.netresearchgate.net. Palladium-catalyzed C–S cross-coupling can also be employed acs.org.
With Alcohols and Phenols: Alkoxides and phenoxides can also act as nucleophiles in SNAr reactions with 8-halocaffeines, leading to the formation of 8-alkoxy or 8-phenoxy caffeine derivatives researchgate.netredalyc.org.
Click chemistry, particularly the Copper(I)-catalyzed Azide (B81097)–Alkyne Cycloaddition (CuAAC), offers a robust method for creating hybrid molecules and conjugates. This typically involves preparing caffeine derivatives bearing either an azide or an alkyne functionality at the C-8 position.
Alkyne Functionalization: Caffeine derivatives can be functionalized with alkyne groups, for example, through N-propargylation of 8-piperazinyl caffeine to yield an alkyne intermediate nih.gov. Alternatively, 8-ethynylcaffeine can be synthesized and used in subsequent reactions mdpi.com.
Azide Functionalization: Alkyl azides are readily synthesized from alkyl halides and sodium azide nih.govnih.gov.
CuAAC Reaction: The reaction between an azide-functionalized molecule and an alkyne-functionalized molecule, catalyzed by copper(I) species, forms a stable 1,2,3-triazole ring, linking the two molecular fragments. These reactions are known for their high yields, mild conditions, and excellent functional group tolerance, often proceeding to quantitative or near-quantitative yields nih.govmdpi.comnih.govresearchgate.netrsc.orgacs.orgnih.gov.
Direct C-H functionalization strategies, often employing transition metal catalysis, provide alternative routes for introducing alkyl and aryl groups at the C-8 position.
Direct Benzylation: Palladium-catalyzed direct benzylation of caffeine at the C-8 position has been achieved using benzyl (B1604629) chlorides as coupling partners. Catalytic systems involving [PdCl₂(MeCN)₂]/P(o-tolyl)₃ in dioxane at elevated temperatures (e.g., 130 °C) have been reported to provide good to excellent yields of C-8 benzylated xanthines researchgate.netrsc.org. Cobalt-catalyzed C-H arylation with aryl bromides has also been demonstrated researchgate.net.
Arylation: Palladium and copper co-catalytic systems have been employed for the direct C-H arylation of caffeine with aryl halides mdpi.com.
Alkylation: Nickel-catalyzed direct alkylation of purines using Grignard reagents has also been explored as a method for C-8 alkylation rsc.org.
Data Tables
To illustrate the synthetic strategies and the types of derivatives produced, the following tables summarize key information.
Table 1: Key C-8 Functionalization Strategies for Caffeine Derivatives
| Functionalization Strategy | Key Precursor/Intermediate | Typical Reagents/Catalysts | Typical Reaction Conditions | Typical Yields |
| Bromination | Caffeine | NBS; Br₂/AcOH; NaBr/H₂O₂ | DCM/H₂O, AcOH, RT to Reflux | High (70-98%) |
| Fluorination | Caffeine | Selectfluor® | Acetonitrile, RT | Moderate to High |
| Nucleophilic Aromatic Substitution (SNAr) | 8-Halocaffeine | Amines, Thiols, Alcohols, Phenols | DMF, DMSO, Heat (e.g., 100 °C) | Good to Excellent |
| Click Chemistry (CuAAC) | 8-Azido/Alkynyl Caffeine | Alkyl Azides, Terminal Alkynes, Cu(I) catalyst | THF/H₂O, DMF, RT to Heat | Quantitative |
| Direct Benzylation/Arylation | Caffeine | Benzyl Chlorides/Aryl Halides, Pd/Ni/Co catalysts, Bases | Dioxane, Heat (e.g., 130 °C) | Good to Excellent |
Table 2: Examples of C-8 Modified Caffeine Analogues and Synthesis Routes
| Analogue Type | Synthesis Strategy | Example Nucleophile/Electrophile/Coupling Partner | Reference Reaction Type |
| 8-Bromocaffeine | Direct Bromination | NBS, Br₂ | Electrophilic Aromatic Substitution |
| 8-Fluorocaffeine | Direct Fluorination | Selectfluor® | Electrophilic Fluorination |
| 8-Piperazinyl caffeine | SNAr | Piperazine | Nucleophilic Aromatic Substitution |
| 8-Alkylmercaptocaffeine | SNAr / Three-component reaction | Alkyl bromides, Thiourea | Nucleophilic Aromatic Substitution / Condensation |
| 8-Aryl caffeine | Direct C-H Arylation / SNAr | Aryl halides / Phenols | C-H Activation / Nucleophilic Aromatic Substitution |
| 8-Ethynyl caffeine | Functionalization of 8-halocaffeine | Terminal alkynes | Sonogashira Coupling / SNAr |
| 8-Benzyl caffeine | Direct C-H Benzylation / SNAr | Benzyl chlorides / Benzyl alcohol | C-H Activation / Nucleophilic Aromatic Substitution |
| 8-Caffeinyl-triazolyl hybrids | Click Chemistry (CuAAC) | Alkyl Azides, Alkynyl caffeine derivatives | Azide-Alkyne Cycloaddition |
Compound List
Caffeine
8-Bromocaffeine (8-BC)
8-Fluorocaffeine
8-Piperazinyl caffeine (8-PC)
8-Alkylmercaptocaffeine
8-Aryl caffeine
8-Benzyl caffeine
8-Halocaffeine (general term)
Propargyl alcohol
Propargyl tosylate
Alkyl azides
Alkyl bromides
Alkyl halides
Aryl halides
Aryl boronic acids
Benzyl chlorides
N-Bromosuccinimide (NBS)
Selectfluor®
Sodium acetate
Hydrogen peroxide (H₂O₂)
Sodium bromide (NaBr)
Potassium bromide (KBr)
N-chlorosuccinimide (NCS)
Copper(I) iodide (CuI)
Copper(I) chloride (CuCl)
Copper(II) acetate (Cu(OAc)₂)
Palladium catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂, [PdCl₂(MeCN)₂])
Nickel catalysts (e.g., Ni(dppp)Cl₂)
Cobalt catalysts (e.g., CoMe(PMe₃)₄)
Phosphine ligands (e.g., P(o-tolyl)₃)
Bases (e.g., K₂CO₃, Cs₂CO₃, KOH, NaHCO₃, DIPEA)
Solvents (e.g., DCM, water, acetonitrile, DMF, DMSO, THF, dioxane, ethanol, methanol)
Chemical Modifications and Conjugation Strategies for Caffeine, 8-benzyl- Analogues
This article explores the development of specialized conjugates and ionic liquids derived from caffeine, as well as strategies for modifying its N1, N3, and N7 positions to influence biological activity, with a specific focus on the compound "Caffeine, 8-benzyl-".
Structure Activity Relationship Sar Studies of Caffeine, 8 Benzyl and Analogues
Impact of C-8 Substituent Variation on Biological Activity and Selectivity
The C-8 position of the xanthine (B1682287) core is a prime site for chemical modification, as it is not substituted in naturally occurring methylxanthines like caffeine (B1668208). researchgate.net Introducing a benzyl (B1604629) group at this position, to form 8-benzylcaffeine, significantly alters the pharmacological profile of the parent molecule. Further variations of this benzyl substituent have been systematically explored to understand their impact on biological activity and target selectivity.
Research has shown that aryl substitutions at the C-8 position can dramatically increase the affinity and selectivity of caffeine analogues for various receptors, most notably adenosine (B11128) receptors. nih.gov For instance, the introduction of a benzyl group can enhance potency compared to unsubstituted or alkyl-substituted counterparts. The nature and position of substituents on the benzyl ring are critical determinants of this enhanced activity.
Studies on a series of 8-(substituted-phenyl)xanthines have revealed that the substitution pattern on the 8-phenyl group greatly affects affinity and selectivity at adenosine A1 and A2A receptors. nih.gov It has been observed that the A2A receptor can tolerate bulkier substituents on the phenyl ring compared to the A1 receptor, providing a basis for designing selective A2A antagonists. nih.gov For example, 8-(3-chlorostyryl)caffeine (B119740) has been identified as a selective A2A adenosine receptor antagonist. nih.gov
Beyond adenosine receptors, C-8 substituted caffeine derivatives have been investigated for a range of other biological activities, including antioxidant and cytoprotective effects. nih.govnih.govscienceopen.com The chemical structure of the C-8 substituent directly influences the compound's antioxidant potential. nih.govnih.gov Modifications can enhance the ability of the caffeine molecule to act as a free radical scavenger or a chelating agent for metal ions involved in oxidative stress. nih.gov
Table 1: Impact of C-8 Substituent Variation on Biological Activity
| Compound | C-8 Substituent | Primary Biological Target/Activity | Key Findings |
|---|---|---|---|
| Caffeine | -H | Adenosine Receptors (non-selective antagonist) | Baseline activity, moderate potency. |
| 8-benzylcaffeine | -CH2-Ph | Adenosine Receptors | Enhanced affinity compared to caffeine. |
| 8-(3-chlorostyryl)caffeine | -CH=CH-(3-Cl-Ph) | Adenosine A2A Receptor | Selective antagonist with therapeutic potential in neurological disorders. nih.gov |
| 8-(substituted-phenyl)xanthines | -Ph with various substituents | Adenosine A1 and A2A Receptors | Substitution pattern dictates affinity and selectivity; A2A receptors tolerate bulkier groups. nih.gov |
| 8-alkoxycaffeine derivatives | -O-Alkyl/Aryl | Antioxidant, Topoisomerase II inhibition | Potent antioxidant and potential anticancer activity. researchgate.net |
Influence of Methylation and Other Substitutions at N1, N3, and N7 on Molecular Interactions
The methyl groups at the N1, N3, and N7 positions of the caffeine molecule are not merely passive structural features. Their presence and positioning significantly influence the molecule's solubility, metabolic stability, and interaction with biological targets. Altering these N-substituents in conjunction with C-8 modifications provides a powerful strategy for fine-tuning the pharmacological properties of 8-benzylcaffeine analogues.
The order of reactivity for N-alkylation on the xanthine scaffold is generally N7 > N3 > N1. This differential reactivity can be exploited for the selective synthesis of N-substituted derivatives. The size and nature of the alkyl groups at these positions are critical. For instance, in the context of adenosine receptor antagonism, small, hydrophobic substituents are often favored.
For 8-styrylxanthines, which are structurally related to 8-benzylcaffeine, it has been shown that 7-methyl analogues are approximately one order of magnitude more selective for A2 versus A1 receptors than the corresponding 7-H analogues. nih.gov Furthermore, 1,3-dimethylxanthine derivatives tend to exhibit greater selectivity for A2A receptors compared to their 1,3-diallyl, diethyl, or dipropyl counterparts. nih.gov This suggests that the methyl groups of caffeine are optimal for A2A selectivity in this chemical series.
Table 2: Influence of N-Substitutions on Receptor Affinity and Selectivity
| N-Substitution Pattern | Impact on Adenosine Receptor Affinity/Selectivity | Illustrative Example Series |
|---|---|---|
| N1, N3, N7-trimethyl (Caffeine scaffold) | Generally provides a good starting point for potency and selectivity, particularly for A2A receptors. | 8-styrylxanthines nih.gov |
| N7-methyl vs. N7-H | N7-methylation increases A2/A1 selectivity by about 10-fold. nih.gov | 8-styrylxanthines nih.gov |
| N1, N3-dimethyl vs. larger N1, N3-dialkyl | 1,3-dimethyl substitution tends to be more selective for A2A receptors. nih.gov | 8-styrylxanthines nih.gov |
Conformational Analysis and Stereochemical Considerations in Ligand-Target Binding
The three-dimensional shape of a molecule is paramount to its ability to bind to a biological target. For 8-benzylcaffeine and its analogues, conformational analysis—the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds—is essential for understanding their interaction with receptors.
For the structurally similar 8-styrylxanthines, the conformational flexibility of the styryl moiety has been considered in SAR studies. nih.gov While direct comparisons of butyl versus trans-butenylamine congeners at a distal site of these molecules did not show major differences in potency or selectivity, this highlights that the impact of conformational restriction is position-dependent. nih.gov
Molecular modeling and computational chemistry are invaluable tools for exploring the conformational landscape of these molecules. By predicting the lowest energy conformations, researchers can gain insights into the likely bioactive conformation—the shape the molecule adopts when it binds to its target. These computational approaches can also help to rationalize observed SAR data and guide the design of new analogues with optimized geometries for enhanced binding.
Rational Design Principles for Enhanced Target Affinity and Specificity
The development of potent and selective 8-benzylcaffeine analogues is increasingly guided by rational design principles, which leverage structural information about the target protein and an understanding of the SAR of existing ligands.
A key strategy in the rational design of these compounds is structure-based drug design (SBDD). nih.govnih.govnih.gov This approach relies on the three-dimensional structure of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy. With a detailed map of the binding site, medicinal chemists can design molecules that fit snugly and make favorable interactions with specific amino acid residues. For instance, the design of selective phosphodiesterase (PDE) inhibitors has been guided by the crystal structures of the PDE catalytic domain. nih.govnih.gov Similarly, the growing number of available structures for adenosine receptors has greatly facilitated the rational design of selective antagonists. nih.gov
Another important principle is the exploitation of subtype-specific features within a receptor family. For example, to achieve selectivity for the A2A adenosine receptor over the A1 subtype, designers can introduce substituents on the 8-benzyl group that interact with regions of the binding pocket that differ between the two receptor subtypes. nih.gov
Molecular modeling techniques, such as docking and molecular dynamics simulations, play a crucial role in the rational design process. nih.govmdpi.comsemanticscholar.orgmdpi.comnih.gov These methods allow for the in silico prediction of how a designed molecule will bind to its target, its binding affinity, and its selectivity profile. This computational pre-screening can help prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process.
Molecular and Cellular Mechanism of Action Investigations
Adenosine (B11128) Receptor (AR) Antagonism
8-Benzylcaffeine is a member of the xanthine (B1682287) chemical class, which is well-known for its interaction with adenosine receptors. The introduction of a benzyl (B1604629) group at the 8-position of the caffeine (B1668208) scaffold significantly modifies its pharmacological properties, influencing its affinity and selectivity for the different adenosine receptor subtypes. The antagonism of these receptors by 8-benzylcaffeine forms the basis of its cellular effects.
A1 Receptor Modulation and Selectivity
Research into the structure-activity relationships of 8-substituted xanthines indicates that modifications at this position are pivotal in determining the affinity for the A1 adenosine receptor. While specific binding affinity data (Ki values) for 8-benzylcaffeine at the A1 receptor are not extensively detailed in publicly available literature, the general trend for 8-substituted xanthines suggests that the nature of the substituent plays a crucial role. For instance, larger, hydrophobic groups at the 8-position can enhance affinity for the A1 receptor. The benzyl group, being a bulky and lipophilic moiety, is expected to influence the binding of the molecule to the A1 receptor, although detailed quantitative analysis is required for a precise characterization of its selectivity.
A2A Receptor Modulation and Selectivity
A2B Receptor Modulation
The A2B adenosine receptor is typically activated by higher concentrations of adenosine. Xanthine derivatives have also been evaluated for their antagonist activity at this receptor subtype. The structural modifications at the 8-position of the xanthine core, such as the introduction of a benzyl group, can impact the binding affinity for the A2B receptor. However, specific and quantitative data on the modulatory effect of 8-benzylcaffeine on the A2B receptor are limited in the current scientific literature.
A3 Receptor Modulation
The A3 adenosine receptor exhibits distinct pharmacology compared to the other subtypes. While many xanthine derivatives show lower affinity for the A3 receptor, certain structural features can enhance binding. The influence of an 8-benzyl substitution on the affinity of caffeine for the A3 receptor has not been extensively characterized, and specific binding data remains to be elucidated through further research.
Ligand Binding Affinity and Receptor Selectivity Profiling
Table 1: Binding Affinity of 8-Benzylcaffeine for Adenosine Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki) |
|---|---|
| A1 | Data not available |
| A2A | Data not available |
| A2B | Data not available |
| A3 | Data not available |
Modulation of Intracellular Cyclic AMP (cAMP) Levels via AR Pathways
Adenosine receptors are G protein-coupled receptors that modulate the activity of adenylyl cyclase, the enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP). A1 and A3 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Conversely, A2A and A2B receptors are generally coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.
As an antagonist of adenosine receptors, 8-benzylcaffeine is expected to block the effects of adenosine on adenylyl cyclase. Therefore, in the presence of an adenosine agonist, 8-benzylcaffeine would be predicted to prevent the agonist-induced decrease in cAMP (at A1 and A3 receptors) or the agonist-induced increase in cAMP (at A2A and A2B receptors). However, direct experimental evidence and quantitative data specifically demonstrating the modulation of intracellular cAMP levels by 8-benzylcaffeine are not currently well-documented in scientific literature. Further investigation is necessary to fully characterize its impact on this critical signaling pathway.
Phosphodiesterase (PDE) Enzyme Inhibition Investigations
Caffeine and its analogues are recognized for their activity as inhibitors of phosphodiesterase (PDE) enzymes. nih.gov These enzymes are crucial in regulating the intracellular levels of second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Inhibition of PDEs leads to an increase in these cyclic nucleotides, which in turn mediates various physiological responses. nih.gov However, specific studies detailing the interaction of 8-benzylcaffeine with PDE enzymes are not presently available.
Non-Selective PDE Inhibition
Caffeine itself is known to be a non-selective inhibitor of phosphodiesterases. nih.gov This non-selectivity means it can inhibit multiple PDE subtypes to some extent. clevelandclinic.org While it is plausible that 8-benzylcaffeine, as a derivative, may also exhibit such properties, there is no specific scientific data to confirm or quantify its activity as a non-selective PDE inhibitor.
Selective PDE Subtype Inhibition (e.g., PDE9A)
Scientific exploration has been conducted on various compounds for their potential to selectively inhibit specific PDE subtypes, such as PDE9A, which is a cGMP-specific phosphodiesterase. However, a review of the existing literature yields no studies that have investigated or established the activity of 8-benzylcaffeine as a selective inhibitor of the PDE9A subtype.
Modulation of Intracellular Cyclic GMP (cGMP) Levels
The inhibition of cGMP-degrading phosphodiesterases, like PDE5 or PDE9A, leads to an elevation of intracellular cGMP levels. nih.gov This modulation of cGMP is a key mechanism for various pharmacological effects. nih.gov While the theoretical link between PDE inhibition and cGMP levels is well-established, there is no direct experimental evidence or research that has specifically examined the effect of 8-benzylcaffeine on intracellular cGMP concentrations.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidase (MAO) is a critical enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. mayoclinic.org The inhibition of its two isoforms, MAO-A and MAO-B, is a therapeutic strategy for conditions like depression and Parkinson's disease. mayoclinic.orgwikipedia.org Research has shown that certain 8-substituted caffeine analogues can be potent MAO inhibitors. nih.govnih.gov
MAO-A Inhibition Profiling
Studies on related compounds, such as the 8-benzyloxycaffeine (B3062997) series, have demonstrated reversible inhibition of the MAO-A isoform, with specific enzyme-inhibitor dissociation constants (Kᵢ values) reported. nih.gov However, a direct inhibition profile, including IC₅₀ or Kᵢ values, for 8-benzylcaffeine against the MAO-A enzyme is not documented in the current scientific literature.
MAO-B Inhibition Profiling
Similarly, various caffeine derivatives, including (E)-8-styrylcaffeine and 8-benzyloxycaffeine analogues, have been identified as potent and, in some cases, selective inhibitors of the MAO-B enzyme. nih.govnih.gov These findings suggest that the 8-position of the caffeine scaffold is a viable site for developing MAO-B inhibitors. Despite this, specific quantitative data on the MAO-B inhibitory activity of 8-benzylcaffeine itself has not been reported.
Cholinergic System Modulation
The cholinergic system, pivotal for cognitive functions such as memory and learning, is a key target in neurodegenerative disease research. Xanthine derivatives, including caffeine and its analogs, have been investigated for their ability to modulate this system.
Acetylcholinesterase (AChE) is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE increases acetylcholine levels in the synaptic cleft, a therapeutic strategy for conditions characterized by cholinergic deficits.
Caffeine itself has been identified as a moderate inhibitor of AChE. nih.gov Studies have shown that various derivatives of caffeine also exhibit AChE inhibitory activity, with modifications at the C-8 position of the xanthine scaffold being a key area of interest for enhancing this effect. nih.gov While direct studies quantifying the AChE inhibitory potency of 8-benzylcaffeine are not extensively available, the existing research on related compounds suggests that the 8-benzyl moiety may contribute to this activity. For instance, caffeine has been reported to have an IC50 value in the micromolar range for AChE inhibition. nih.gov
Table 1: Acetylcholinesterase (AChE) Inhibition by Caffeine
| Compound | AChE IC50 (µM) | Inhibition Type |
|---|
Note: Data for 8-benzylcaffeine is not specifically available and the table reflects the inhibitory concentration range for caffeine and its derivatives as reported in the literature.
Nicotinic acetylcholine receptors (nAChRs) are another crucial component of the cholinergic system. Modulation of these receptors can impact neurotransmission and cellular signaling.
Research has indicated that caffeine can influence nAChR function. Specifically, studies have shown that caffeine can decrease the clustering of acetylcholine receptors in cell cultures. nih.gov This suggests a potential modulatory role for caffeine and its derivatives on nAChR activity. However, specific investigations into the agonistic or antagonistic effects of 8-benzylcaffeine on nAChRs and its impact on their conformational states are not yet available in the scientific literature.
Other Enzyme and Receptor Interactions (e.g., Topoisomerase II, BACE-1)
Beyond the cholinergic system, caffeine and its derivatives have been explored for their interactions with other enzymes and receptors implicated in various cellular processes and diseases.
Topoisomerase II: Topoisomerase II is an enzyme that plays a critical role in managing DNA topology during replication and transcription. Some caffeine derivatives have been investigated for their potential to inhibit this enzyme. For example, 8-methoxycaffeine (B1198898), a compound with a substitution at the 8-position, has been shown to induce DNA double-strand breaks in a manner that shares similarities with the effects of known topoisomerase II inhibitors. nih.gov However, it is important to note that 8-methoxycaffeine did not directly inhibit purified topoisomerase II, suggesting an indirect mechanism of action or a requirement for the cellular environment. nih.gov There is currently no specific research available on the direct interaction between 8-benzylcaffeine and topoisomerase II.
Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1): BACE-1 is a key enzyme in the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease. Inhibition of BACE-1 is a major therapeutic target. While the broader class of xanthine derivatives has been a subject of interest in medicinal chemistry for developing enzyme inhibitors, there is no direct evidence to date demonstrating that 8-benzylcaffeine acts as a BACE-1 inhibitor. Further research is needed to explore this potential interaction.
Investigations into Broader Cellular Signaling Pathways
The biological effects of 8-benzylcaffeine and related compounds may extend to modulating broader cellular signaling pathways, including those related to oxidative stress and inflammation.
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in a range of diseases.
Studies on various C8-substituted caffeine derivatives have revealed their potential as antioxidants. scienceopen.comresearchgate.net Research on a series of structurally diverse C8-substituted caffeine derivatives has demonstrated their cytoprotective potential in human erythrocytes, which was attributed to their antioxidant capacity. scienceopen.com The proposed mechanisms for this antioxidant activity include hydrogen atom transfer (HAT), radical adduct formation (RAF), and single electron transfer (SET). scienceopen.com These findings suggest that the presence of a substituent at the C-8 position of the caffeine molecule can confer significant antioxidant properties. While these studies did not specifically include 8-benzylcaffeine, they provide a strong rationale for investigating its potential anti-oxidative stress mechanisms.
Chronic inflammation is a contributing factor to numerous diseases. Compounds that can modulate inflammatory pathways are of significant therapeutic interest.
Research on 8-benzylaminoxanthines, which are structurally analogous to 8-benzylcaffeine, has provided evidence of anti-inflammatory activity. nih.gov A study investigating a series of novel xanthine derivatives found that compounds with a benzylamino group at the C8-position exhibited anti-inflammatory effects both in vitro and in vivo. nih.gov This suggests that the benzyl group at the 8-position of the xanthine core may be a key structural feature for mediating anti-inflammatory responses. The precise signaling pathways modulated by these compounds are an area for further investigation but may involve the inhibition of pro-inflammatory mediators.
Table 2: Investigated Biological Activities of 8-Substituted Caffeine Derivatives
| Biological Target/Activity | Compound Class | Findings |
|---|---|---|
| Acetylcholinesterase (AChE) Inhibition | Caffeine and derivatives | Moderate inhibition observed. nih.gov |
| Nicotinic Acetylcholine Receptor (nAChR) Modulation | Caffeine | Decreases receptor clustering. nih.gov |
| Topoisomerase II Interaction | 8-methoxycaffeine | Induces DNA double-strand breaks, but does not directly inhibit the purified enzyme. nih.gov |
| BACE-1 Inhibition | 8-benzylcaffeine | No direct evidence available. |
| Antioxidant Activity | C8-substituted caffeine derivatives | Show significant antioxidant and cytoprotective potential. scienceopen.comresearchgate.net |
Investigations into 8-Benzyl-Caffeine and Autophagy Pathway Activation Remain Undocumented in Publicly Available Research
A comprehensive review of scientific literature reveals a significant gap in the understanding of the molecular and cellular mechanisms of 8-benzyl-caffeine, specifically concerning its potential role in the activation of the autophagy pathway. Despite extensive research into the broader effects of caffeine on cellular processes, including autophagy, specific investigations into the 8-benzyl derivative are not present in the available search results.
The cellular process of autophagy, a critical mechanism for the degradation and recycling of cellular components, is a subject of intense scientific inquiry. Numerous studies have explored how various compounds can modulate this pathway, with significant attention given to xanthine alkaloids such as caffeine. Research has indicated that caffeine can induce autophagy through multiple signaling pathways, including the inhibition of the mTOR pathway and the activation of AMPK. These findings have been documented in various cell types, including skeletal muscle cells and vascular smooth muscle cells.
However, the user's specific request for information on "Caffeine, 8-benzyl-" yields no pertinent results in the context of autophagy activation. The substitution of a benzyl group at the 8-position of the caffeine molecule creates a distinct chemical entity. Such a modification can significantly alter the compound's pharmacological and biological properties, including its interaction with cellular targets that regulate autophagy. Without specific studies on 8-benzyl-caffeine, any extrapolation of the known effects of caffeine to its 8-benzyl derivative would be purely speculative and scientifically unfounded.
Detailed research findings and data tables, as requested, are contingent on the existence of primary research articles and experimental data. The absence of such data for 8-benzyl-caffeine in the provided search results makes it impossible to construct the requested "" section with the required scientific rigor and accuracy.
Therefore, section 4.6.3, "Autophagy Pathway Activation," for the compound "Caffeine, 8-benzyl-" cannot be generated at this time due to a lack of available scientific evidence. Further research is required to elucidate the specific effects of 8-benzyl-caffeine on cellular autophagy pathways.
Preclinical Research Models and Biological Activity Assessments in Vitro and Non Human in Vivo
In Vitro Cellular Model Systems
Cancer Cell Line Investigations
While direct studies on 8-benzylcaffeine are limited, research on closely related 8-substituted xanthine (B1682287) derivatives provides insights into the potential anti-cancer activities of this class of compounds.
Investigations into 8-substituted xanthine analogs have revealed potential for cytotoxicity in various cancer cell lines. For instance, a study on 8-alkyl xanthines demonstrated that compounds such as 8-tertbutylcaffeine exhibit cytotoxic effects. Specifically, 8-tertbutylcaffeine showed significant growth inhibition against the DU145 prostate cancer cell line. The growth inhibitory effects of several 8-substituted alkyl xanthines were evaluated across a panel of human cancer cell lines, with notable activity observed in prostate (PC-3, DU-145), lung (HOP-62), and colon (CoLo-205) cancer cell lines.
| Compound | Cell Line | Effect |
|---|---|---|
| 8-tertbutylcaffeine | DU145 (Prostate) | Potent anticancer activity at low concentrations |
| 8-substituted alkyl xanthines | PC-3 (Prostate) | Potential cytotoxicity |
| 8-substituted alkyl xanthines | HOP-62 (Lung) | Effective cytotoxicity |
| 8-substituted alkyl xanthines | CoLo-205 (Colon) | Effective cytotoxicity |
The modulation of apoptosis and the cell cycle are key mechanisms for many anti-cancer agents. Research on 8-tert-butyl caffeine (B1668208), a related 8-alkyl xanthine, has shown that it can induce cell cycle arrest. In DU145 prostate cancer cells, treatment with 8-tert-butyl caffeine led to an arrest in the G1 phase of the cell cycle after 24 hours of incubation. This effect on the cell cycle suggests a potential mechanism for its observed cytotoxic activity.
| Compound | Cell Line | Effect on Cell Cycle | Duration of Treatment |
|---|---|---|---|
| 8-tertbutyl caffeine | DU145 (Prostate) | G1 phase arrest | 24 hours |
Neurobiological Cell Model Systems (e.g., Human Hippocampal Progenitor Cells)
There is currently a lack of published scientific literature investigating the specific effects of 8-benzylcaffeine on neurobiological cell model systems, including human hippocampal progenitor cells.
Anti-microbial and Anti-parasitic Activity Assays (e.g., Anti-Leishmania)
In Vitro Enzyme Activity Assays for Target Engagement
A significant area of research for 8-benzylcaffeine and its analogs has been their interaction with enzymes, particularly monoamine oxidase (MAO). A study focused on 8-benzyloxycaffeine (B3062997) analogues, which are structurally similar to 8-benzylcaffeine, evaluated their inhibitory effects on human MAO-A and MAO-B. nih.gov
These analogues were found to be reversible inhibitors of both MAO isoforms. nih.gov The inhibitory constants (Ki) for human MAO-A ranged from 0.14 to 1.30 µM, while for human MAO-B, the Ki values were between 0.023 and 0.59 µM. nih.gov The most potent inhibitor for MAO-A was 8-(3-methylbenzyloxy)caffeine, and for MAO-B, it was 8-(3-bromobenzyloxy)caffeine. nih.gov A quantitative structure-activity relationship (QSAR) study indicated that the potency of MAO-B inhibition by these analogues is influenced by the lipophilicity and electronic properties of the substituents on the benzyloxy ring. nih.gov Specifically, electron-withdrawing groups with high lipophilicity at the C-3 position of the benzyloxy ring were found to enhance the inhibitory potency. nih.gov
| Compound Analogue | Enzyme Target | Inhibitory Constant (Ki) in µM | Inhibition Type |
|---|---|---|---|
| 8-benzyloxycaffeine analogues | Human MAO-A | 0.14 - 1.30 | Reversible |
| 8-benzyloxycaffeine analogues | Human MAO-B | 0.023 - 0.59 | Reversible |
| 8-(3-methylbenzyloxy)caffeine | Human MAO-A | Potent inhibitor (specific Ki not provided in abstract) | Reversible |
| 8-(3-bromobenzyloxy)caffeine | Human MAO-B | Potent inhibitor (specific Ki not provided in abstract) | Reversible |
Non-Human In Vivo Animal Models for Mechanistic Insights
Preclinical research utilizing non-human in vivo animal models is a cornerstone for elucidating the physiological and pathological mechanisms of chemical compounds. For 8-benzyl-caffeine, a derivative of caffeine, such studies are crucial to understanding its potential therapeutic effects and biological interactions. However, a comprehensive review of the scientific literature reveals a significant lack of specific in vivo research on this particular compound within the contexts outlined below.
Neuroprotection Studies in Disease Models (e.g., Parkinson's Disease Models, Chronic Stress Models)
Animal models of neurodegenerative diseases and chronic stress are instrumental in the development of novel neuroprotective agents. For instance, toxin-induced models of Parkinson's disease, such as those using MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), are widely employed to study dopaminergic neuron degeneration and potential therapeutic interventions. Similarly, chronic stress models in rodents are used to investigate the pathophysiology of stress-related disorders and the efficacy of compounds in mitigating neuronal damage and behavioral deficits.
Despite the extensive research on caffeine and other xanthine derivatives in these models, there is currently no available scientific literature detailing studies that have specifically investigated the neuroprotective effects of 8-benzyl-caffeine in animal models of Parkinson's disease or chronic stress. Consequently, data on its efficacy, mechanism of action, and potential therapeutic utility in these contexts are absent.
Table 1: Summary of Neuroprotection Studies in Disease Models
| Disease Model | Animal Species | Key Findings for 8-benzyl-caffeine |
|---|---|---|
| Parkinson's Disease | Not Applicable | No available data |
| Chronic Stress | Not Applicable | No available data |
Blood-Brain Barrier (BBB) Integrity Modulation Studies in Neurological Models
The blood-brain barrier (BBB) is a critical interface that regulates the passage of substances between the systemic circulation and the central nervous system. Its disruption is a key feature in the pathogenesis of various neurological disorders. In vivo studies in animal models are essential to determine a compound's ability to cross the BBB or modulate its integrity.
A thorough search of preclinical studies indicates that the effects of 8-benzyl-caffeine on blood-brain barrier integrity have not been investigated in non-human in vivo neurological models. Therefore, there is no available data to assess its capacity to maintain or restore BBB function in the context of neurological disease.
Table 2: Summary of Blood-Brain Barrier Integrity Modulation Studies
| Neurological Model | Animal Species | Effect of 8-benzyl-caffeine on BBB Integrity |
|---|---|---|
| Not Applicable | Not Applicable | No available data |
Respiratory Control Mechanism Studies in Animal Models of Immaturity
Animal models of prematurity are vital for studying the developing respiratory system and for evaluating pharmacological interventions for conditions such as apnea (B1277953) of prematurity. Xanthine derivatives, like caffeine, are standard therapy for this condition due to their stimulatory effects on central respiratory drive.
While the broader class of xanthines has been studied for their effects on respiratory control, there is a lack of specific research on 8-benzyl-caffeine in this area. No in vivo studies using animal models of immaturity to investigate the influence of 8-benzyl-caffeine on respiratory control mechanisms have been published in the peer-reviewed scientific literature.
Table 3: Summary of Respiratory Control Mechanism Studies
| Model of Immaturity | Animal Species | Observed Effects of 8-benzyl-caffeine on Respiratory Control |
|---|---|---|
| Not Applicable | Not Applicable | No available data |
Computational and in Silico Approaches in Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how 8-benzylcaffeine might interact with various protein targets. While specific docking studies exclusively on 8-benzylcaffeine are not extensively documented in publicly available literature, research on structurally similar 8-substituted caffeine (B1668208) and xanthine (B1682287) derivatives provides a strong basis for inferring its potential interactions.
Studies on a range of 8-substituted xanthine analogs have demonstrated their potential as antagonists for adenosine (B11128) receptors, which are key targets for caffeine and its derivatives. nih.govdocumentsdelivered.com For instance, the substitution at the C8 position of the xanthine core, as seen with the benzyl (B1604629) group in 8-benzylcaffeine, is a critical determinant of binding affinity and selectivity for different adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.govdocumentsdelivered.comeurekaselect.com Research on compounds like (E)-8-styrylxanthines, 8-(phenoxymethyl)xanthines, and 8-(3-phenylpropyl)xanthines has shown that the nature of the substituent at the C8 position significantly influences the binding affinity for the A2A adenosine receptor. documentsdelivered.com
The binding of these caffeine analogs within the active site of target proteins is stabilized by a variety of non-covalent interactions. These can include:
Hydrogen Bonds: Formed between the xanthine core of the molecule and amino acid residues in the protein's binding pocket.
Hydrophobic Interactions: The benzyl group of 8-benzylcaffeine, being aromatic and nonpolar, is likely to engage in hydrophobic interactions with corresponding residues in the target protein.
π-π Stacking: The purine (B94841) ring of the caffeine scaffold and the phenyl ring of the benzyl group can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
For example, in a study involving 8-caffeinyl-triazolylmethoxy hybrid conjugates, molecular docking simulations predicted a strong binding affinity to the active site of the B-RAF V600E kinase enzyme, a target in cancer therapy. nih.gov This highlights the potential for 8-substituted caffeine derivatives to interact with a range of protein targets beyond adenosine receptors.
Table 1: Potential Ligand-Protein Interactions for 8-Benzylcaffeine Based on Analog Studies
| Interaction Type | Potential Interacting Moieties on 8-Benzylcaffeine | Corresponding Amino Acid Residues in Target Proteins |
|---|---|---|
| Hydrogen Bonding | Xanthine core (carbonyl groups, nitrogen atoms) | Polar amino acids (e.g., Serine, Threonine, Asparagine, Glutamine) |
| Hydrophobic Interactions | Benzyl group | Nonpolar amino acids (e.g., Leucine, Isoleucine, Valine, Alanine) |
| π-π Stacking | Purine ring, Phenyl ring | Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) |
| Van der Waals Forces | Entire molecule | Various amino acids in the binding pocket |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. conicet.gov.ar These models are valuable for predicting the activity of new, untested compounds and for understanding the structural features that are important for a particular biological effect.
While a specific QSAR model for 8-benzylcaffeine was not found in the reviewed literature, numerous QSAR studies have been conducted on broader classes of xanthine derivatives, particularly in the context of their activity as adenosine receptor antagonists. documentsdelivered.com These studies typically use a set of known compounds with measured biological activities to develop a model based on various molecular descriptors. These descriptors can be physicochemical, electronic, or steric in nature and are calculated from the molecular structure.
For 8-substituted xanthines, QSAR models have been instrumental in elucidating the structural requirements for high affinity and selectivity towards different adenosine receptor subtypes. nih.gov Key findings from such studies often indicate that the size, shape, and electronic properties of the substituent at the C8 position are critical for determining the antagonistic potency. The benzyl group in 8-benzylcaffeine would contribute specific steric and electronic properties that could be incorporated into a QSAR model to predict its activity.
A typical QSAR study involves the following steps:
Data Set Collection: A series of compounds with known biological activities is compiled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the data set.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
The insights gained from QSAR studies on related xanthine derivatives can guide the design of new analogs of 8-benzylcaffeine with potentially enhanced or more selective biological activities.
Prediction of Molecular Properties and Drug-Likeness for Research Compounds
In the early stages of drug discovery and chemical research, it is crucial to assess the "drug-likeness" of a compound, which refers to its potential to be a successful drug. This is often evaluated based on a set of calculated molecular properties that are known to influence a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). nih.gov
Most caffeine derivatives, including those with substitutions at the C8 position, generally exhibit good drug-like properties and often adhere to Lipinski's Rule of Five. nih.gov This rule suggests that a compound is more likely to be orally bioavailable if it meets the following criteria:
Molecular weight less than 500 Daltons
Log P (a measure of lipophilicity) less than 5
Fewer than 5 hydrogen bond donors
Fewer than 10 hydrogen bond acceptors
Table 2: Predicted Molecular Properties and Drug-Likeness of 8-Benzylcaffeine (based on general properties of caffeine derivatives)
| Property | Predicted Value/Characteristic | Implication for Drug-Likeness |
|---|---|---|
| Molecular Weight | ~284.31 g/mol | Compliant with Lipinski's Rule (<500) |
| Log P | Moderate | Likely to have good membrane permeability |
| Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule (<10) |
| Oral Bioavailability | Predicted to be high | Good potential for oral administration in research settings |
In silico tools can also predict other important properties such as aqueous solubility, plasma protein binding, and potential to cross the blood-brain barrier. researchgate.net These predictions are invaluable for prioritizing compounds for further experimental investigation. The structural modifications at the C8 position of the caffeine scaffold can influence these properties, and computational models help in understanding these structure-property relationships. researchgate.net
Advanced Analytical and Spectroscopic Methodologies for Research
Chromatographic Techniques for Characterization and Quantification of Derivates
Chromatographic methods are indispensable for separating, identifying, and quantifying chemical compounds. For Caffeine (B1668208), 8-benzyl- and its related structures, several high-resolution techniques are commonly employed.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic compounds, including xanthine (B1682287) derivatives. It excels in separating complex mixtures and quantifying individual components with high sensitivity and accuracy. For caffeine and its analogues, HPLC methods typically involve reversed-phase chromatography, utilizing stationary phases such as C18 columns. Mobile phases often consist of mixtures of water and organic solvents like acetonitrile (B52724) or methanol, sometimes buffered with salts to optimize separation and peak shape. Detection is commonly performed using UV-Vis spectrophotometry, with diode array detection (DAD) offering the advantage of acquiring full UV spectra for peak identification and purity assessment.
Table 1: Representative HPLC Parameters for Xanthine Derivative Analysis
| Technique | Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Typical Application | Reference |
| HPLC | C18 | Methanol-Ammonium Acetate (B1210297) | Not specified | Not specified | Quantification | tandfonline.com |
| HPLC | RP-Thermo C18 (5 µm, 250x4.6 mm) | Acetonitrile:Water:Methanol (15:1:84) | 1.0 | 254 | Caffeine Quantification | ejgm.co.uk |
| HPLC | Primesep 100 | Water, Acetonitrile, H₂SO₄ buffer | Not specified | 200 | 8-Hydroxyquinoline Analysis | sielc.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is particularly useful for analyzing volatile and semi-volatile organic compounds, allowing for both qualitative identification and quantitative analysis. The process typically involves vaporizing the sample and separating its components based on their boiling points and interactions with a stationary phase within a GC column. As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, while the intensity of specific ions can be used for quantification.
GC-MS has been employed in the characterization of various organic compounds, including related xanthine structures clockss.org. For instance, GC-MS analysis of plant extracts has identified numerous bioactive compounds, providing detailed mass spectral data for each nih.gov. Typical GC-MS setups involve instruments like the Agilent 7697A Headspace GC coupled to a 5975C Mass Spectrometer, utilizing helium as a carrier gas and operating within a scan range of 35-550 amu for comprehensive analysis orslabs.com.
Table 2: Representative GC-MS Parameters
| Technique | Instrument Example | Sample Preparation | Carrier Gas | Mass Scan Range (amu) | Data Acquisition Mode | Reference |
| GC-MS | Agilent 7697A GC/5975C MS | Headspace | Helium | 35-550 | Full Scan/SIM | orslabs.com |
| GC-MS | Thermo GC-Trace Ultra / MS DSQ II | Ethanolic Extract | Not Specified | Not Specified | Not Specified | nih.gov |
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it ideal for the quantification and structural confirmation of compounds in complex matrices. This technique involves coupling an HPLC system to a tandem mass spectrometer, typically employing electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) for sample ionization. The tandem mass spectrometer performs multiple stages of mass analysis, allowing for highly specific detection of target analytes through techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
LC-MS/MS is widely used in pharmaceutical analysis, environmental monitoring, and biological fluid analysis. For example, sensitive and rapid LC-MS/MS methods have been developed for the determination of various compounds, including chemical warfare agents like BZ (3-quinuclidinyl benzilate) in rat plasma, achieving limits of quantification as low as 0.5 ng/mL nih.gov. Similarly, methods for per- and polyfluoroalkyl substances (PFASs) in water samples utilize LC-MS/MS with ESI and MRM detection, ensuring robust quantification sciex.com. These applications highlight the power of LC-MS/MS in providing precise quantitative data and structural information for complex molecules.
Table 3: Representative LC-MS/MS Parameters
| Technique | Column Type | Mobile Phase Example | Ionization Method | Detection Mode | Limit of Quantification Example | Reference |
| LC-MS/MS | C18 | Acidified Methanol | ESI | SRM/MRM | 0.5 ng/mL (for BZ agent) | nih.gov |
| LC-MS/MS | Gemini C18 | Diluted with Methanol | ESI | MRM | Not Specified | sciex.com |
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are paramount for determining the molecular structure, identifying functional groups, and assessing the purity of chemical compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for elucidating the structure of organic molecules. ¹H NMR spectroscopy, in particular, provides detailed information about the hydrogen atoms within a molecule, including their chemical environment, connectivity, and relative abundance. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment around a proton, with signals typically referenced to Tetramethylsilane (TMS).
For Caffeine, 8-benzyl-, ¹H NMR is expected to reveal characteristic signals. Based on its structure, predicted ¹H NMR shifts include singlet peaks for the methyl groups (typically δ 3.2–3.6 ppm), signals for the aromatic protons of the benzyl (B1604629) group (δ 6.5–7.5 ppm), and potentially exchangeable signals for the amine protons (δ 4.5–5.5 ppm) if the benzyl group is substituted with an amine vulcanchem.com. Other NMR techniques, such as ¹³C NMR, provide information about the carbon skeleton. NMR is also crucial for purity assessment, as the presence of impurities will manifest as additional signals in the spectrum ox.ac.uk. Quantitative NMR (qNMR) can be employed to determine the absolute or relative concentration of the compound, offering a highly accurate method for purity evaluation ox.ac.uk.
Table 4: Predicted ¹H NMR Chemical Shifts for 8-(p-Aminobenzyl)-caffeine
| Proton Type | Predicted Chemical Shift (ppm) | Notes | Reference |
| Methyl groups | 3.2–3.6 | Singlet peaks | vulcanchem.com |
| Aromatic protons | 6.5–7.5 | Benzyl group protons | vulcanchem.com |
| Amine protons | 4.5–5.5 | Exchangeable | vulcanchem.com |
Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to provide information about its fragmentation pattern, which aids in structural elucidation. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Different ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI), are used depending on the compound's volatility and polarity.
For Caffeine, 8-benzyl-, MS would provide its precise molecular weight, confirming its elemental composition. Fragmentation patterns, obtained through techniques like EI or tandem MS (MS/MS), can reveal structural features by breaking the molecule into characteristic fragments thermofisher.comnist.govnih.gov. For instance, the presence of the benzyl moiety and the xanthine core would be inferred from specific fragment ions. MS is also instrumental in purity assessment by detecting and identifying any impurities present in the sample. Combined with chromatographic separation (GC-MS or LC-MS), it offers a comprehensive analytical approach thermofisher.comnist.govnih.govgithub.io.
Table 5: Mass Spectrometry Principles in Compound Analysis
| Technique | Primary Information Obtained | Fragmentation Method Example | Applications | Reference |
| MS | Molecular Weight, Elemental Composition | Electron Ionization (EI) | Structural Elucidation, Purity Assessment | thermofisher.comnist.gov |
| MS/MS | Fragment Ion Patterns, Structural Details | Collision-Induced Dissociation (CID) | In-depth Structural Elucidation, Quantification | nih.govgithub.io |
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used for the qualitative and quantitative analysis of organic and inorganic compounds upi.edumsu.edu. It operates on the principle of measuring the absorption of ultraviolet and visible light by a sample, which is directly related to the electronic transitions within the molecule. Molecules with chromophores – specific functional groups or electron systems capable of absorbing light – exhibit characteristic absorption spectra upi.edushimadzu.com. The intensity of this absorption, quantified as absorbance, is proportional to the concentration of the analyte in solution, as described by the Beer-Lambert Law (A = εbc), where A is absorbance, ε is molar absorptivity, b is the path length of the cuvette, and c is the concentration upi.edumsu.edu.
For caffeine, UV-Vis spectroscopy has been widely employed. Studies on caffeine in various solvents, such as dichloromethane (B109758) or chloroform, typically report a maximum absorption wavelength (λmax) around 274 nm innovareacademics.inmyfoodresearch.com. This absorption is attributed to the conjugated π-electron system within the purine (B94841) ring structure of caffeine upi.eduinnovareacademics.inresearchgate.net. While specific UV-Vis absorption data for Caffeine, 8-benzyl- (Molecular Formula: C₁₅H₁₆N₄O₂, Molecular Weight: 284.31) were not detailed in the reviewed literature, it is anticipated that the introduction of the benzyl group at the 8-position would influence the electronic structure and potentially shift the absorption maxima compared to unsubstituted caffeine.
Illustrative UV-Vis Data Table Structure
The following table illustrates the type of data typically generated and reported during UV-Vis spectroscopic analysis of a compound like Caffeine, 8-benzyl-.
| Solvent | λmax (nm) | Molar Absorptivity (M⁻¹cm⁻¹) | Notes |
| Ethanol | [Value] | [Value] | Wavelength of maximum absorbance and its intensity in ethanol. |
| Methanol | [Value] | [Value] | Wavelength of maximum absorbance and its intensity in methanol. |
| Dichloromethane | [Value] | [Value] | Wavelength of maximum absorbance and its intensity in dichloromethane. |
| Water | [Value] | [Value] | Wavelength of maximum absorbance and its intensity in aqueous solution. |
Stability Evaluation Methodologies for Novel Derivatives
Evaluating the chemical and physical stability of novel compounds, such as derivatives of caffeine, is critical for understanding their shelf-life, degradation pathways, and suitability for various applications. Stability testing aims to determine how the quality of a substance or product varies over time under the influence of environmental factors like temperature, humidity, and light europa.eumemmert.comeuropa.eunpra.gov.mypaho.org. International Council for Harmonisation (ICH) guidelines, such as ICH Q1A(R2) for general stability testing and ICH Q1B for photostability, provide a framework for these evaluations europa.eusgs.comich.org.
Key methodologies employed in stability evaluation include:
Stress Testing: This involves subjecting the compound to exaggerated conditions to identify potential degradation products and pathways. Common stress conditions include:
Thermal Stress: Exposure to elevated temperatures (e.g., 50°C, 60°C, or higher) to assess thermal degradation europa.eumemmert.comeuropa.eu.
Photostability: Exposure to specific intensities of UV and visible light, as defined by ICH Q1B, to determine sensitivity to light europa.eusgs.comich.orgeuropa.eu. This helps in identifying the need for light-protective packaging.
Hydrolytic Stress: Evaluation of the compound's susceptibility to hydrolysis across a wide range of pH values (acidic, neutral, and alkaline) and temperatures europa.euiql-nog.comnih.goveuropa.eunih.gov. For instance, studies on other pharmaceutical compounds have shown significant differences in degradation rates depending on pH europa.eunih.gov.
Oxidative Stress: Exposure to oxidizing agents (e.g., hydrogen peroxide) to assess susceptibility to oxidation europa.eumemmert.com.
Analytical Monitoring: Throughout stability studies, analytical techniques are employed to quantify the remaining parent compound and identify/quantify any degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose, often employing stability-indicating methods that can separate the parent compound from its degradants europa.euresearchgate.net.
Research on caffeine derivatives, such as caffeine-8-thioglycolic acid amides, has utilized these methodologies, involving RP-HPLC to monitor degradation under varying pH and temperature conditions researchgate.net. While specific stability data for Caffeine, 8-benzyl- were not found, these general methodologies would be applied to comprehensively assess its stability profile.
Illustrative Stability Evaluation Data Table Structure
The following table outlines the typical data collected during stability studies for a chemical compound.
| Condition (Stress Factor) | Duration (e.g., Months/Hours) | Temperature (°C) | Relative Humidity (%) | Degradation (%) | Analytical Method | Key Degradation Products Identified |
| Long-term | 12 | 25 | 60 | [Value] | HPLC | [Product A, Product B] |
| Accelerated | 6 | 40 | 75 | [Value] | HPLC | [Product A, Product B] |
| Photostability (ICH Q1B) | 1.2 M Lux hrs / 200 Wh/m² | Ambient | N/A | [Value] | HPLC | [Photodegradant X] |
| Hydrolysis (pH 4.5) | 72 hours | 25 | N/A | [Value] | HPLC | [Hydrolytic Product Y] |
| Hydrolysis (pH 7.0) | 72 hours | 25 | N/A | [Value] | HPLC | [Product Z] |
| Hydrolysis (pH 9.0) | 72 hours | 25 | N/A | [Value] | HPLC | [Product W] |
| Oxidation (e.g., H₂O₂) | 24 hours | 25 | N/A | [Value] | HPLC | [Oxidized Product V] |
Q & A
Q. What standard in vitro assays are recommended to evaluate the binding affinity of 8-benzyl-caffeine derivatives for monoamine transporters (DAT, SERT, NET)?
Radioligand displacement assays are the gold standard. Use tritiated or fluorescent ligands (e.g., WIN 35,428 for DAT) to measure competitive binding in transfected cell lines. Include reference compounds like GBR 12909 for comparison. Statistical analysis should employ dose-response curves and IC₅₀ calculations using nonlinear regression. Validate selectivity by testing against SERT and NET in parallel .
Q. What critical controls are essential during the synthesis of novel 8-benzyl-caffeine derivatives to ensure purity?
Perform thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each synthetic step. Characterize final compounds using H/C NMR and high-resolution mass spectrometry (HRMS). Include a negative control (e.g., unsubstituted caffeine) to benchmark activity. Purity thresholds (>95%) should align with journal guidelines for novel compounds .
Q. How should researchers statistically compare the potency of 8-benzyl-caffeine derivatives to reference compounds?
Use one-way ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC₅₀ values across analogues. Report p-values (e.g., <0.05 for significance) and confidence intervals. Normalize data to reference compounds (e.g., GBR 12909) in dose-response experiments to account for inter-assay variability .
Q. What structural features of 8-benzyl substituents are most critical for DAT affinity?
Substituents at the para-position of the benzyl group (e.g., 4-fluoro or 4-chloro) enhance DAT affinity and selectivity due to hydrophobic interactions and reduced steric hindrance. ClogP values >6.0 correlate with improved lipophilicity and membrane permeability .
Q. How can researchers validate the reproducibility of SAR findings across different 8-benzyl-caffeine analogues?
Replicate key experiments (e.g., binding assays) in triplicate across independent batches. Cross-validate results using orthogonal methods, such as electrophysiology for transporter inhibition. Disclose full synthetic protocols and characterization data in supplementary materials to enable replication .
Advanced Research Questions
Q. How can discrepancies in DAT/SERT selectivity ratios among 8-benzyl-caffeine derivatives be resolved?
Conduct molecular dynamics (MD) simulations to analyze substituent interactions with transporter binding pockets. Compare experimental conditions (e.g., buffer pH, ion concentrations) that may alter ligand-protein interactions. Use meta-analysis to reconcile conflicting data across studies .
Q. What strategies improve the aqueous solubility of 8-benzyl-caffeine derivatives without compromising DAT affinity?
Introduce polar groups (e.g., hydroxyl or amine) at the benzyl meta-position to balance ClogP. Co-solvent systems (e.g., DMSO/PBS) or prodrug formulations (e.g., ester prodrugs) may enhance solubility. Monitor DAT binding kinetics to ensure modifications do not disrupt key π-π interactions .
Q. How can computational modeling elucidate the anomalous high DAT affinity of 8-cyclopropylmethyl analogues compared to benzyl derivatives?
Perform homology modeling of DAT using resolved crystal structures (e.g., dDAT). Dock 8-cyclopropylmethyl and benzyl derivatives to compare binding poses. Analyze steric complementarity and hydrophobic contacts using tools like AutoDock Vina or Schrödinger .
Q. What methodological approaches address the poor solubility of 8-benzyl-pteridinedione derivatives in pharmacological assays?
Optimize solvent systems (e.g., PEG-400/water) for in vitro testing. Use surfactants (e.g., Tween-80) or lipid-based carriers for in vivo studies. Assess solubility-activity relationships (SAR) by synthesizing derivatives with truncated benzyl groups or heteroatom insertions .
Q. How can scaffold-hopping strategies from 8-benzyl-caffeine to novel chemotypes enhance pharmacokinetic profiles?
Apply bioisosteric replacements (e.g., replacing benzyl with indole) while preserving key pharmacophores. Use free-energy perturbation (FEP) calculations to predict binding affinity changes. Validate top candidates in ADME-Tox assays (e.g., microsomal stability, CYP inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
